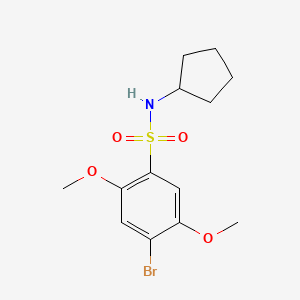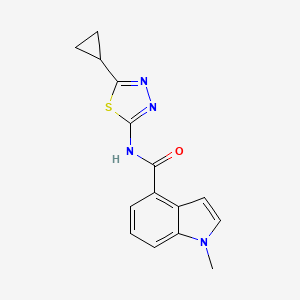
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-aminobenzothiazole with appropriate sulfonyl chlorides under controlled conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as optical materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
5-chloro-2-methoxybenzene-1-sulfonamide: Shares the sulfonamide group but lacks the benzothiazole moiety.
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Similar structure but with different substituents on the benzene ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11ClN2O3S2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-11-7-6-9(15)8-13(11)22(18,19)17-14-16-10-4-2-3-5-12(10)21-14/h2-8H,1H3,(H,16,17) |
InChI Key |
CZWUWRLSUOAERL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine](/img/structure/B12190092.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B12190093.png)
![1-(2,4-Dimethylphenyl)-3-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B12190100.png)


![Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine](/img/structure/B12190111.png)
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B12190116.png)
![3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12190118.png)
![N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12190122.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B12190135.png)
![5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B12190141.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B12190149.png)

